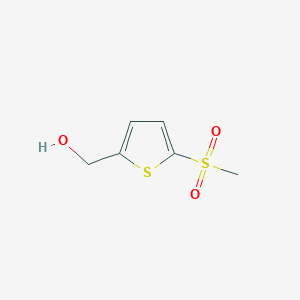

(5-methanesulfonylthiophen-2-yl)methanol

Descripción

(5-Methanesulfonylthiophen-2-yl)methanol is a thiophene derivative characterized by a methanesulfonyl (-SO₂CH₃) substituent at the 5-position and a hydroxymethyl (-CH₂OH) group at the 2-position of the thiophene ring. The methanesulfonyl group is strongly electron-withdrawing, polarizing the thiophene ring and enhancing the acidity of the hydroxymethyl group.

Propiedades

IUPAC Name |

(5-methylsulfonylthiophen-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3S2/c1-11(8,9)6-3-2-5(4-7)10-6/h2-3,7H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXAJBPPKXPROLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(S1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (5-methanesulfonylthiophen-2-yl)methanol typically involves the following steps:

Thiophene Functionalization: The thiophene ring is first functionalized to introduce the methanesulfonyl group. This can be achieved through sulfonation reactions using reagents such as methanesulfonyl chloride in the presence of a base like pyridine.

Hydroxymethylation: The introduction of the hydroxymethyl group at the 2-position can be accomplished through a formylation reaction followed by reduction. For instance, the thiophene can be formylated using a Vilsmeier-Haack reaction, and the resulting aldehyde can be reduced to the alcohol using a reducing agent like sodium borohydride.

Industrial Production Methods: Industrial production methods for (5-methanesulfonylthiophen-2-yl)methanol would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

Oxidation: (5-Methanesulfonylthiophen-2-yl)methanol can undergo oxidation reactions to form corresponding sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the methanesulfonyl group, yielding thiophene derivatives.

Substitution: The hydroxymethyl group can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be employed.

Substitution: Acid chlorides or alkyl halides in the presence of a base can facilitate substitution reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiophene derivatives without the methanesulfonyl group.

Substitution: Esters or ethers of (5-methanesulfonylthiophen-2-yl)methanol.

Aplicaciones Científicas De Investigación

(5-Methanesulfonylthiophen-2-yl)methanol has several applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Biology: The compound may be explored for its potential biological activities, including antimicrobial or anti-inflammatory properties.

Medicine: Research may investigate its potential as a pharmaceutical intermediate or active ingredient.

Industry: It can be used in the development of materials with specific electronic or optical properties.

Mecanismo De Acción

The mechanism of action of (5-methanesulfonylthiophen-2-yl)methanol would depend on its specific application. For instance, if used as an antimicrobial agent, it may interact with bacterial cell membranes or enzymes, disrupting their function. The methanesulfonyl group could play a role in enhancing the compound’s reactivity or binding affinity to molecular targets.

Comparación Con Compuestos Similares

Key Research Findings

- Electronic Effects : Methanesulfonyl groups significantly lower the pKa of adjacent hydroxymethyl groups compared to methyl or iodo substituents, enhancing acidity .

- Biological Relevance: Thiophene derivatives with electron-withdrawing groups (e.g., -SO₂CH₃, -NO₂) show improved binding to enzymes like cyclooxygenase-2 compared to electron-donating substituents .

- Material Applications : Sulfonyl-containing thiophenes exhibit enhanced thermal stability in polymer matrices compared to methylated analogs .

Actividad Biológica

(5-Methanesulfonylthiophen-2-yl)methanol, also known by its IUPAC name, (5-(methylsulfonyl)thiophen-2-yl)methanol, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and antioxidant properties, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of (5-methanesulfonylthiophen-2-yl)methanol is C₆H₈O₃S₂, with a molecular weight of 192.26 g/mol. The compound features a thiophene ring substituted with a methanesulfonyl group and a hydroxymethyl group, which are believed to contribute to its biological activity.

Antimicrobial Activity

Research has indicated that (5-methanesulfonylthiophen-2-yl)methanol exhibits significant antimicrobial properties. In a study evaluating various compounds for their antibacterial effects, this compound demonstrated notable inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to those of standard antibiotics, suggesting its potential as an alternative antimicrobial agent .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anti-inflammatory Activity

The anti-inflammatory potential of (5-methanesulfonylthiophen-2-yl)methanol has been investigated through in vitro assays measuring the inhibition of inflammatory mediators. The compound was shown to significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in LPS-stimulated macrophages. This suggests that it may modulate inflammatory pathways effectively .

Case Study:

In a controlled experiment involving murine models, administration of (5-methanesulfonylthiophen-2-yl)methanol resulted in a marked decrease in paw edema induced by carrageenan, indicating its efficacy in reducing inflammation .

Antioxidant Activity

The antioxidant capacity of (5-methanesulfonylthiophen-2-yl)methanol was assessed using the DPPH radical scavenging assay. The compound exhibited a dose-dependent scavenging effect on free radicals, with an IC50 value that indicates strong antioxidant activity. This property is crucial for protecting cells from oxidative stress-related damage .

| Concentration (µg/mL) | % Scavenging |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

The biological activities of (5-methanesulfonylthiophen-2-yl)methanol are believed to stem from its ability to interact with specific molecular targets involved in inflammation and microbial resistance. Its sulfonyl group may facilitate interactions with enzymes or receptors that play critical roles in inflammatory responses and microbial metabolism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.